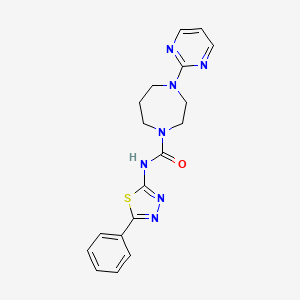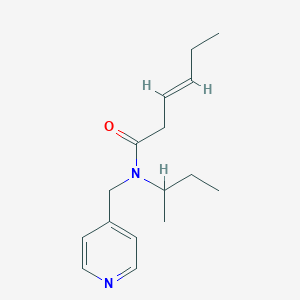
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide
Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the diazepane family of compounds, which have been shown to have a range of biological activities.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of neurotransmitters in the brain, which could be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of a range of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide is its potential as a novel therapeutic agent for the treatment of cancer and neurological disorders. It also has a relatively simple synthesis method, which makes it accessible for researchers. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, its potential side effects and toxicity need to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for research on N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide. One area of interest is in further elucidating its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, more studies are needed to determine its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more preclinical and clinical studies to determine its efficacy in the treatment of cancer and neurological disorders.
Scientific Research Applications
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide has been shown to have potential applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-pyrimidin-2-yl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c26-18(21-17-23-22-15(27-17)14-6-2-1-3-7-14)25-11-5-10-24(12-13-25)16-19-8-4-9-20-16/h1-4,6-9H,5,10-13H2,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWBQMRBUIXEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4260687.png)
![2-{1-[(1-isonicotinoyl-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B4260696.png)
![3-(3-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B4260698.png)
![{1-[2-(3-ethoxyphenoxy)ethyl]piperidin-4-yl}methanol](/img/structure/B4260701.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4260714.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-3-piperidinamine](/img/structure/B4260722.png)
![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide](/img/structure/B4260729.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)


![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B4260763.png)